molecular formula C15H18ClN3O4 B566008 alpha-Chloro Imazamox CAS No. 1797116-63-2

alpha-Chloro Imazamox

Cat. No.: B566008
CAS No.: 1797116-63-2
M. Wt: 339.776
InChI Key: MHEJPVFVMUHVDV-UHFFFAOYSA-N
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Description

Alpha-Chloro Imazamox is a derivative of Imazamox, a herbicide belonging to the imidazolinone family. It is primarily used for controlling a wide range of weeds in various crops. The compound is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Chloro Imazamox involves several steps, starting with the preparation of the imidazolinone core. This is typically achieved through a condensation reaction between an appropriate amine and a carboxylic acid derivative. The chlorination step is then carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Alpha-Chloro Imazamox undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, which can have different biological activities and applications .

Scientific Research Applications

Alpha-Chloro Imazamox has a wide range of applications in scientific research:

Mechanism of Action

Alpha-Chloro Imazamox exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By blocking AHAS, this compound disrupts protein synthesis, leading to the death of susceptible plants . The compound is absorbed by roots and foliage and translocated to the growing points, where it exerts its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Chloro Imazamox is unique due to its specific substitution pattern, which enhances its selectivity and efficacy compared to other imidazolinone herbicides. Its chlorinated structure allows for better control over its reactivity and biological activity, making it a valuable compound in both research and agricultural applications .

Properties

IUPAC Name

6-chloro-5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4/c1-7(2)15(3)14(22)18-12(19-15)10-9(13(20)21)5-8(6-23-4)11(16)17-10/h5,7H,6H2,1-4H3,(H,20,21)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEJPVFVMUHVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C(=N2)Cl)COC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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